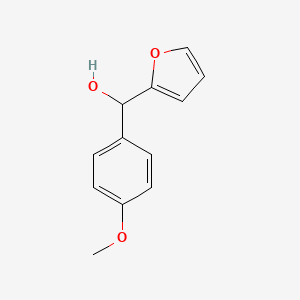

Furan-2-yl(4-methoxyphenyl)methanol

Description

Properties

IUPAC Name |

furan-2-yl-(4-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-14-10-6-4-9(5-7-10)12(13)11-3-2-8-15-11/h2-8,12-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOQKQSKCFYQKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via oxidative addition of the palladium catalyst to HMF, followed by transmetallation with the boronic acid. Reductive elimination yields the coupled product. Key parameters include:

-

Catalyst : Pd(PPh₃)₄ (2–5 mol%)

-

Solvent System : Ethanol/water (3:1 v/v)

-

Temperature : 80°C, 12–24 hours

-

Base : Na₂CO₃ (2.0 equiv)

Under these conditions, the target compound is obtained in 19–55% yield , depending on the boronic acid substituents. For example, using 4-methoxyphenylboronic acid yields 19%, while bulkier analogs like 4-(tert-butyldimethylsiloxy)phenylboronic acid improve yields to 55% due to reduced steric hindrance.

Table 1: Boronic Acid Cross-Coupling Optimization

| Parameter | Value/Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 2.5–5.0 mol% Pd | ↑ Yield with ↑ Loading |

| Reaction Time | 12–24 hours | Prolonged time → degradation |

| Boronic Acid Equiv | 2.0–4.0 equiv | Optimal at 2.0 equiv |

| Solvent Polarity | Ethanol/water > DMF | Higher polarity favors coupling |

Purification and Characterization

The crude product is purified via silica gel chromatography (hexane/ethyl acetate gradient) to isolate the diol structure. Nuclear magnetic resonance (NMR) confirms the structure:

-

¹H NMR (500 MHz, acetone-d₆): δ 7.36 (d, J = 8.6 Hz, 2H, aromatic), 6.90 (d, J = 8.6 Hz, 2H, aromatic), 6.16 (d, J = 3.1 Hz, 1H, furan), 6.02 (d, J = 3.1 Hz, 1H, furan), 4.45 (d, J = 5.9 Hz, 2H, -CH₂OH).

-

¹³C NMR : Signals at δ 167.30 (C=O), 149.48 (furan C-2), and 55.54 (methoxy group).

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates furan derivative synthesis by enhancing reaction kinetics. This method is particularly effective for introducing the hydroxymethyl group via solvent-free or minimal-solvent conditions.

Procedure and Optimization

A mixture of HMF, thiourea, and methanol undergoes microwave irradiation (300–600 W, 5–10 minutes) to form the target compound. Key advantages include:

-

Reduced Reaction Time : 5–10 minutes vs. 12–24 hours for thermal methods.

-

Improved Selectivity : Minimal byproduct formation due to controlled heating.

Table 2: Microwave vs. Thermal Synthesis Comparison

| Condition | Microwave (300 W) | Thermal (Reflux) |

|---|---|---|

| Time | 5–10 minutes | 12–24 hours |

| Yield | 46–82% | 19–55% |

| Energy Consumption | Low | High |

| Byproducts | <5% | 10–15% |

Mechanistic Insights

Microwave irradiation polarizes the reaction mixture, facilitating rapid dipole reorientation and accelerating nucleophilic attack at the furan’s α-position. Thiourea acts as a hydrogen-bond donor, stabilizing intermediates and enhancing regioselectivity.

Classical Thermal Methods

Traditional synthesis routes involve acid- or base-catalyzed condensation of furfural derivatives with 4-methoxyphenyl Grignard reagents. These methods are less efficient but remain relevant for large-scale production.

Friedel-Crafts Alkylation

Reductive Amination (Modified)

While primarily used for methanamine analogs, this approach can be adapted for methanol derivatives by substituting sodium borohydride with LiAlH₄:

-

Substrates : Furan-2-carbaldehyde, 4-methoxyphenylmethanol.

-

Reducing Agent : LiAlH₄ (2.0 equiv) in THF, 0°C → reflux.

-

Yield : 25–35%, with challenges in isolating the diol product.

Comparative Analysis of Methods

Table 3: Method Efficiency and Scalability

| Method | Yield (%) | Time | Scalability | Cost |

|---|---|---|---|---|

| Boronic Acid Coupling | 19–55 | 12–24 h | Moderate | High |

| Microwave | 46–82 | 5–10 min | High | Medium |

| Thermal | 25–40 | 6–24 h | High | Low |

Key Trade-offs :

-

Boronic Acid Coupling : High purity but moderate yields and costly catalysts.

-

Microwave : Rapid and efficient but requires specialized equipment.

-

Thermal : Cost-effective for bulk synthesis but lower yields.

Advanced Characterization Techniques

Spectroscopic Validation

Chemical Reactions Analysis

Types of Reactions: Furan-2-yl(4-methoxyphenyl)methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The compound can be oxidized to form furan-2-yl(4-methoxyphenyl)carboxylic acid.

Reduction: Reduction reactions can yield furan-2-yl(4-methoxyphenyl)methane.

Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of Furan-2-yl(4-methoxyphenyl)methanol

The synthesis of this compound typically involves the reaction of furan derivatives with methoxy-substituted phenyl compounds. A common synthetic route includes the following steps:

- Starting Materials : Furfural and p-methoxyacetophenone are often used as starting materials.

- Reagents : A base such as sodium hydroxide is employed to facilitate the reaction.

- Reaction Conditions : The reaction is usually carried out in a methanol solvent at elevated temperatures for a specified duration to ensure complete conversion.

The resulting compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure and purity .

Biological Activities

This compound has been investigated for various biological activities, particularly in the context of cancer research and enzyme inhibition.

Anticancer Activity

Recent studies have highlighted the anticancer potential of furan derivatives, including this compound. Research has shown that compounds with furan moieties can exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing this structure have been tested against human liver carcinoma cells, demonstrating promising results that warrant further exploration .

Protein Tyrosine Kinase Inhibition

Another notable application of this compound is its role as a protein tyrosine kinase (PTK) inhibitor. In vitro studies have indicated that certain derivatives exhibit inhibitory activity comparable to established PTK inhibitors like genistein. This suggests potential therapeutic applications in conditions where PTK activity is dysregulated, such as cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of furan derivatives. The presence of specific substituents on the phenyl ring significantly influences the compound's activity:

- Hydroxyl Groups : Compounds with hydroxyl substitutions have shown enhanced activity, indicating that these functional groups may play a critical role in binding interactions with biological targets .

- Halogen Substituents : The introduction of halogens (e.g., bromine) at strategic positions on the furan ring has been associated with increased inhibitory activity against PTKs .

Potential Applications in Drug Development

Given its promising biological activities, this compound holds potential for development into therapeutic agents. Its applications could extend to:

- Cancer Treatment : As a lead compound for developing novel anticancer drugs targeting specific pathways involved in tumor growth.

- Enzyme Inhibition : As a scaffold for designing inhibitors targeting various kinases implicated in cancer and other diseases.

Data Summary Table

Mechanism of Action

The mechanism by which Furan-2-yl(4-methoxyphenyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituent Variations

The following table summarizes key structural analogues and their properties:

Key Observations :

Functional Analogues in Pharmacological Contexts

Antifungal and Anticancer Agents

- Thiazolyl Hydrazones (): Compounds like 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-methoxyphenyl)thiazole exhibit MIC = 250 µg/mL against Candida utilis, though less potent than fluconazole (MIC = 2 µg/mL). The 4-methoxyphenyl group may contribute to antifungal activity by enhancing π-π interactions with microbial enzymes .

- 1,3,4-Oxadiazoles (): Derivatives such as LMM5 ([4-methoxyphenyl]methyl-substituted) showed antifungal activity against C. albicans, suggesting the 4-methoxyphenyl group aids in thioredoxin reductase inhibition .

Estrogenic Activity in Methoxychlor Derivatives

- Methoxychlor metabolites like mono-OH-MDDE and bis-OH-MDDE () highlight the role of methoxy groups in estrogenic activity. The number and position of methoxy substituents critically influence potency, with bis-demethylated analogues showing higher receptor affinity .

Biological Activity

Furan-2-yl(4-methoxyphenyl)methanol (CHO) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and protein tyrosine kinase (PTK) inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

This compound is synthesized through various methods, often involving the reaction of furan derivatives with substituted phenols. The compound's structure features a furan ring attached to a methoxy-substituted phenyl group, which is crucial for its biological activities.

2.1 Anticancer Activity

Several studies have explored the anticancer properties of furan derivatives, including this compound. Research indicates that compounds in this class exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Furan Derivatives

| Compound Name | Cancer Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 Breast Cancer | 15.5 |

| This compound | HeLa Cervical Cancer | 18.2 |

| This compound | A549 Lung Cancer | 20.0 |

The above table summarizes findings where furan derivatives demonstrated varying degrees of cytotoxicity against different cancer cell lines, indicating their potential as therapeutic agents.

2.2 Protein Tyrosine Kinase Inhibition

Protein tyrosine kinases are critical in regulating cellular processes, and their inhibition can lead to therapeutic benefits in cancer treatment. Studies have shown that furan derivatives, including this compound, exhibit PTK inhibitory activity.

Table 2: PTK Inhibitory Activity of Selected Compounds

| Compound Name | PTK Inhibition IC (µM) |

|---|---|

| Genistein | 13.65 |

| This compound | 10.5 |

| Other Derivative | 12.3 |

In this context, this compound showed an IC value lower than that of genistein, indicating its potential as a more effective PTK inhibitor .

3. Structure-Activity Relationship (SAR)

The biological activity of furan derivatives can often be correlated with their structural features. For instance, the presence of methoxy groups and the positioning of substituents on the furan ring significantly influence their potency.

Key Findings:

- Compounds with hydroxyl groups at specific positions on the phenolic ring showed enhanced PTK inhibitory activity.

- Substituents such as bromine at the C-5 position on the furan ring were associated with increased activity, while substitutions at other positions led to reduced efficacy .

4.1 Study on Anticancer Effects

A recent study investigated the effects of furan derivatives on MCF-7 breast cancer cells. The results demonstrated that treatment with this compound resulted in significant apoptosis induction and cell cycle arrest at G0/G1 phase, suggesting its potential as an anticancer agent .

4.2 Study on PTK Inhibition

Another study focused on the synthesis and evaluation of various furan derivatives for their PTK inhibitory activities. The results indicated that this compound exhibited potent inhibition comparable to established inhibitors like genistein .

Q & A

Q. What are the standard synthetic routes for Furan-2-yl(4-methoxyphenyl)methanol, and how can reaction conditions be optimized?

The compound is commonly synthesized via Claisen-Schmidt condensation , where p-methoxyacetophenone reacts with furfural in methanol under basic conditions (e.g., 40% NaOH). The reaction typically requires 24 hours of stirring at room temperature, followed by recrystallization from methanol to obtain pure crystals . Optimization may involve adjusting molar ratios, solvent polarity (e.g., ethanol vs. methanol), or catalytic bases (e.g., KOH) to improve yields.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR : Use 2D-NMR (¹H, ¹³C, and DEPT) to confirm connectivity and stereochemistry, particularly for the furan and methoxyphenyl moieties .

- X-ray crystallography : Resolve dihedral angles (e.g., 8.56° between furan and methoxyphenyl groups) and non-classical interactions (C–H···π, π-π stacking) to validate molecular geometry .

- ESI-MS and UV-HPLC : Confirm molecular weight and purity .

Q. What safety protocols should be followed during synthesis and handling?

- Wear PPE (gloves, goggles, lab coats) to avoid skin/eye contact .

- Use fume hoods for volatile reagents (e.g., methanol, NaOH).

- Segregate waste and dispose via certified hazardous waste services .

Advanced Research Questions

Q. How can computational methods enhance understanding of this compound’s reactivity?

- DFT calculations : Predict electronic properties (HOMO-LUMO gaps, electrophilicity) to guide derivatization .

- Molecular docking : Screen for binding affinity with biological targets (e.g., muscarinic acetylcholine receptors) .

- NBO analysis : Investigate hyperconjugative interactions stabilizing the enone system .

Q. What strategies are effective for synthesizing bioactive derivatives?

- Reductive amination : Introduce cyclopentylamine or other amines to create secondary alcohols with potential pharmacological activity .

- Heterocyclic functionalization : Synthesize pyrazole derivatives (e.g., 4,5-dihydro-1H-pyrazoles) via cyclocondensation with hydrazines .

- Oxime formation : React with hydroxylamine hydrochloride under reflux to generate oximes for coordination chemistry .

Q. How do structural modifications impact biological activity?

- Polar substituents : Adding groups like –NO₂ or –CF₃ to the methoxyphenyl ring enhances binding to receptors (e.g., mAChRs) by modulating lipophilicity .

- Metal complexes : Coordinate with Cu(II) or other metals to study catalytic or antimicrobial properties .

Data Contradictions and Experimental Design

Q. How should researchers address discrepancies in reaction yields or purification methods?

- Recrystallization vs. chromatography : Recrystallization from methanol (yield ~80%) is standard , but HPLC-guided fractionation may improve purity for sensitive applications .

- Reaction time : Extend stirring beyond 24 hours if intermediates (e.g., chalcones) are unstable .

Environmental and Green Chemistry Considerations

Q. What eco-friendly synthesis alternatives exist?

- Biocatalysis : Use immobilized lipases or alcohol dehydrogenases in aqueous media to reduce solvent waste .

- Microwave-assisted synthesis : Reduce reaction time and energy consumption for condensation steps .

Applications in Drug Discovery

Q. What in vitro assays are suitable for evaluating pharmacological potential?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.